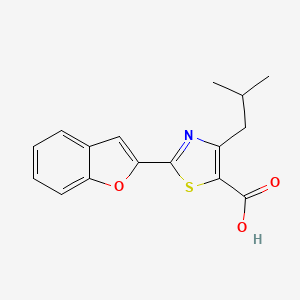

2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-9(2)7-11-14(16(18)19)21-15(17-11)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9H,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOEKLERQRNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the benzofuran ring, followed by the formation of the thiazole ring, and finally the introduction of the carboxylic acid group. Key steps may include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions.

Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-tumor, antibacterial, and antiviral agent.

Materials Science: It is explored for its use in the development of organic electronic materials due to its unique structural properties.

Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-5-Carboxylic Acid Derivatives ()

Compounds such as 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid and 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid share the thiazole-carboxylic acid backbone but differ in substituents (Table 1).

Key Differences :

- Substituent Effects : The target compound’s benzofuran group (vs. phenyl in analogs) increases aromatic surface area and polarity due to the oxygen atom in the fused ring .

- Melting Points : Analogs exhibit melting points of 201–215°C, suggesting strong intermolecular forces. The target compound’s melting point is theorized to be lower due to disrupted crystal packing from the flexible isobutyl group .

Table 1: Comparison with Thiazole-Carboxylic Acid Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Melting Point | Key Properties |

|---|---|---|---|---|---|---|

| 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | Thiazole | 1-Benzofuran-2-yl, 2-methylpropyl | C₁₆H₁₅NO₃S | 301.36 | Not reported | High lipophilicity, polarizable aromatic system |

| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | Thiazole | Phenyl, Methyl | C₁₁H₉NO₂S | 219.26 | 201–203°C | Compact structure, lower steric hindrance |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Thiazole | Phenyl, Methyl | C₁₁H₉NO₂S | 219.26 | 214–215°C | Higher symmetry, stronger crystal packing |

Propanoic Acid Derivatives with 2-Methylpropyl Substituents ()

Impurities like (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid (Imp. A) share the 2-methylpropyl group but lack the thiazole ring (Table 2).

Key Differences :

- Core Structure: The target’s thiazole ring provides rigidity and planar geometry, whereas propanoic acid derivatives are flexible and less aromatic.

- Functional Groups: The carboxylic acid in the target is conjugated to the thiazole ring, likely increasing acidity (lower pKa) compared to aliphatic propanoic acids .

Table 2: Comparison with Propanoic Acid Derivatives

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| This compound | Thiazole | 1-Benzofuran-2-yl, 2-methylpropyl | C₁₆H₁₅NO₃S | 301.36 | Rigid planar core, conjugated carboxylic acid |

| (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid (Imp. A) | Propanoic acid | 2-Methylpropyl, Phenyl | C₁₃H₁₈O₂ | 206.28 | Flexible backbone, aliphatic carboxylic acid |

Benzofuran-Oxazole Hybrid ()

The oxazole derivative 5-Benzofuranpropanoic acid, 2-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-α-(propylthio)- (CAS: 150563-61-4) shares a benzofuran group but differs in heterocycle and substituents (Table 3).

Key Differences :

- Heterocycle Electronics : Thiazole (S, N) vs. oxazole (O, N). Thiazole’s sulfur atom enhances nucleophilicity and polarizability compared to oxazole’s oxygen .

Table 3: Comparison with Benzofuran-Oxazole Hybrid

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| This compound | Thiazole | 1-Benzofuran-2-yl, 2-methylpropyl | C₁₆H₁₅NO₃S | 301.36 | Smaller size, sulfur-enhanced reactivity |

| 5-Benzofuranpropanoic acid, 2-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-α-(propylthio)- | Oxazole | Benzofuran, propylthio | C₂₅H₂₅NO₄S | 435.53 | Larger structure, thioether functionality |

Research Implications

- Pharmaceutical Potential: The target compound’s thiazole-benzofuran scaffold may offer enhanced binding to aromatic receptors (e.g., kinase inhibitors) compared to phenyl-substituted analogs .

- Synthetic Challenges : The isobutyl group complicates regioselective synthesis, as seen in impurities from alkylation reactions .

- Spectroscopic Differentiation : The benzofuran moiety’s UV absorption (≈280 nm) distinguishes it from phenyl analogs in HPLC analysis .

Biological Activity

The compound 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H13NO3S

- Molecular Weight: 245.26 g/mol

- CAS Number: 1778623-14-5

Biological Activity Overview

Research indicates that compounds containing the thiazole ring exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has shown promising results in various studies.

- Inhibition of Enzymatic Activity: Thiazole derivatives often act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, they can inhibit lymphoid tyrosine phosphatase (LYP), which plays a crucial role in T-cell receptor signaling and tumor immunity .

- Regulation of Immune Response: The compound has been shown to enhance antitumor immunity by modulating immune cell activity. This includes the activation of T-cells and the inhibition of M2 macrophage polarization, which is associated with tumor progression .

- Antioxidant Activity: Some studies suggest that thiazole derivatives possess antioxidant properties, reducing oxidative stress in cells and potentially protecting against various diseases.

Case Study 1: Antitumor Activity

In a study involving the MC38 syngeneic mouse model, the compound demonstrated significant suppression of tumor growth when administered alongside PD-1/PD-L1 blockade therapies. The results indicated that treatment with this compound upregulated PD-1/PD-L1 expression, enhancing the efficacy of immunotherapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiazole derivatives revealed that these compounds could reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the construction of the benzofuran moiety via [3,3]-sigmatropic rearrangement (as demonstrated in benzofuran derivatives) . The thiazole ring can be formed using Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For the 2-methylpropyl substituent, alkylation under basic conditions (e.g., NaH/THF) is effective. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor intermediates by TLC and confirm final product purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile) .

Q. How can HPLC and LC-MS be optimized for quantifying this compound in complex matrices?

- Methodology : Use reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 20 min, flow rate 0.8 mL/min. For LC-MS, electrospray ionization (ESI) in negative mode is optimal due to the carboxylic acid group. Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol and water) efficiently isolates the compound from biological matrices . Validate the method with spiked recovery experiments (80–110% recovery) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (benzofuran δ 6.8–7.5 ppm), thiazole protons (δ 7.2–8.0 ppm), and isobutyl group (δ 0.9–1.2 ppm for CH₃, δ 2.2–2.5 ppm for CH₂).

- FTIR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and thiazole ring (C=N ~1640 cm⁻¹).

- HRMS : Exact mass verification (e.g., [M-H]⁻ ion at m/z 328.0854 for C₁₆H₁₄NO₃S) .

Advanced Research Questions

Q. How can chiral resolution of stereoisomers (if applicable) be achieved for this compound?

- Methodology : If stereocenters are present (e.g., in the 2-methylpropyl chain), use chiral HPLC with a Chiralpak IA column (250 × 4.6 mm, 5 µm). Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD). For preparative separation, scale to a Chiralpak IB column with a 2 mL/min flow rate .

Q. What strategies mitigate discrepancies in biological activity data across studies?

- Methodology :

- Bioactivity Assays : Standardize enzyme inhibition assays (e.g., xanthine oxidase for gout-related studies) using positive controls (e.g., allopurinol). Ensure consistent substrate concentrations (e.g., 50 µM xanthine) and pH (7.4).

- Metabolite Interference : Pre-treat samples with SPE to remove metabolites that may confound results. Validate using isotopically labeled internal standards (e.g., deuterated analogs) .

- Data Normalization : Report IC₅₀ values relative to vehicle controls and account for batch-to-batch variability via ANOVA .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP ~3.7), cytochrome P450 interactions, and hERG inhibition.

- Docking Studies : Model the compound into xanthine oxidase (PDB ID: 1N5X) using AutoDock Vina. Focus on hydrogen bonding with Arg880 and hydrophobic interactions with Phe914 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature (e.g., 214–215°C vs. 237–238°C)?

- Analysis : Variations may arise from polymorphic forms or impurities. For example, notes mp 214–215°C for a methyl-phenyl thiazole analog, while reports 237–238°C for a trifluoromethyl-substituted derivative. Characterize polymorphs via X-ray diffraction (XRPD) and DSC. Ensure consistent crystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Analysis : In vitro assays may overlook pharmacokinetic factors (e.g., plasma protein binding, first-pass metabolism). Conduct parallel studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.